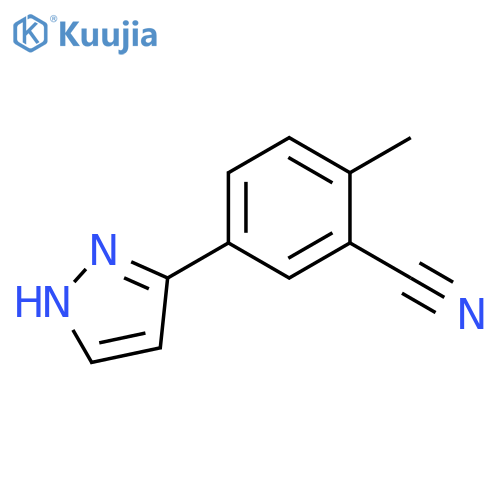Cas no 1604809-74-6 (2-methyl-5-(1H-pyrazol-3-yl)benzonitrile)

1604809-74-6 structure
商品名:2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
CAS番号:1604809-74-6
MF:C11H9N3
メガワット:183.209261655807
MDL:MFCD31600295
CID:5606925
PubChem ID:90109404
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-methyl-5-(1H-pyrazol-3-yl)-
- 1604809-74-6
- EN300-843025
- 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile
- GPQOAHMYFBRGRV-UHFFFAOYSA-N
- SCHEMBL15657561
- 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile
-
- MDL: MFCD31600295
- インチ: 1S/C11H9N3/c1-8-2-3-9(6-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14)
- InChIKey: GPQOAHMYFBRGRV-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC(C2C=CNN=2)=CC=C1C
計算された属性
- せいみつぶんしりょう: 183.079647300g/mol
- どういたいしつりょう: 183.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 52.5Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 415.3±33.0 °C(Predicted)
- 酸性度係数(pKa): 12.87±0.10(Predicted)
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843025-0.1g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
| Enamine | EN300-843025-10.0g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
| Enamine | EN300-843025-0.25g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 0.25g |
$670.0 | 2025-02-21 | |
| Enamine | EN300-843025-1.0g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-843025-0.05g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
| Enamine | EN300-843025-5g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 5g |
$2110.0 | 2023-09-02 | ||
| Enamine | EN300-843025-5.0g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
| Enamine | EN300-843025-0.5g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-843025-2.5g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-843025-10g |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile |
1604809-74-6 | 10g |
$3131.0 | 2023-09-02 |
2-methyl-5-(1H-pyrazol-3-yl)benzonitrile 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1604809-74-6 (2-methyl-5-(1H-pyrazol-3-yl)benzonitrile) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
